molecular formula C18H11FO3 B11944736 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid CAS No. 3870-15-3

2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid

Cat. No.: B11944736
CAS No.: 3870-15-3
M. Wt: 294.3 g/mol
InChI Key: WZZGNSQXZZKCKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of naphthalene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(4-Chlorobenzoyl)naphthalene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(4-Methylbenzoyl)naphthalene-1-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.

    2-(4-Nitrobenzoyl)naphthalene-1-carboxylic acid:

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for biological activity due to the presence of the fluorobenzoyl group.

Properties

CAS No.

3870-15-3

Molecular Formula

C18H11FO3

Molecular Weight

294.3 g/mol

IUPAC Name

2-(4-fluorobenzoyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C18H11FO3/c19-13-8-5-12(6-9-13)17(20)15-10-7-11-3-1-2-4-14(11)16(15)18(21)22/h1-10H,(H,21,22)

InChI Key

WZZGNSQXZZKCKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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